molecular formula C30H29FN2O7 B115907 2'-Deoxy-5'-O-DMT-2'-fluorouridine CAS No. 146954-74-7

2'-Deoxy-5'-O-DMT-2'-fluorouridine

Cat. No.: B115907
CAS No.: 146954-74-7
M. Wt: 548.6 g/mol
InChI Key: CSSFZSSZXOCCJB-YULOIDQLSA-N
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Description

2’-Deoxy-5’-O-DMT-2’-fluorouridine is a nucleoside analogue and a derivative of 5-fluorouridine. It is known for its potent anti-yellow fever activity . The compound has a molecular formula of C30H29FN2O7 and a molecular weight of 548.56 g/mol . It is primarily used in scientific research and has shown significant potential in various fields, including medicine and biology.

Biochemical Analysis

Biochemical Properties

2’-Deoxy-5’-O-DMT-2’-fluorouridine plays a crucial role in biochemical reactions as a nucleoside analogue. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is a derivative of 5’-O-DMTr-5-FUDR and exhibits potent anti-yellow fever activity . The compound inhibits viral replication by incorporating into the viral RNA, thereby disrupting the normal function of the virus . Additionally, it has been shown to be noncytotoxic at concentrations up to 20 mM .

Cellular Effects

The effects of 2’-Deoxy-5’-O-DMT-2’-fluorouridine on various cell types and cellular processes are profound. It influences cell function by inhibiting viral replication, which can lead to the suppression of viral infections . This compound affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the synthesis of viral RNA . As a result, it can effectively reduce the viral load in infected cells without causing significant cytotoxicity .

Molecular Mechanism

At the molecular level, 2’-Deoxy-5’-O-DMT-2’-fluorouridine exerts its effects through binding interactions with viral RNA polymerase . By incorporating into the viral RNA, it inhibits the enzyme’s ability to synthesize new viral RNA strands . This inhibition leads to a decrease in viral replication and an overall reduction in viral load . The compound’s structure allows it to mimic natural nucleosides, thereby effectively competing with them during the RNA synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxy-5’-O-DMT-2’-fluorouridine have been observed to change over time. The compound is stable at room temperature and can be stored at 4°C, protected from light . In solvent, it remains stable for up to six months at -80°C and for one month at -20°C . Long-term studies have shown that the compound maintains its antiviral activity over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of 2’-Deoxy-5’-O-DMT-2’-fluorouridine vary with different dosages in animal models. At lower dosages, the compound effectively inhibits viral replication without causing adverse effects . At higher dosages, there may be threshold effects, including potential toxicity . It is crucial to determine the optimal dosage to maximize antiviral efficacy while minimizing any toxic or adverse effects .

Metabolic Pathways

2’-Deoxy-5’-O-DMT-2’-fluorouridine is involved in metabolic pathways related to nucleoside metabolism . It interacts with enzymes such as viral RNA polymerase, which is essential for the synthesis of viral RNA . The compound’s incorporation into the viral RNA disrupts the normal metabolic flux, leading to a decrease in viral replication . Additionally, it may affect the levels of other metabolites involved in nucleoside metabolism .

Transport and Distribution

Within cells and tissues, 2’-Deoxy-5’-O-DMT-2’-fluorouridine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in infected cells, where it can exert its antiviral effects . The compound’s distribution is crucial for its efficacy, as it needs to reach the site of viral replication to inhibit the virus effectively .

Subcellular Localization

The subcellular localization of 2’-Deoxy-5’-O-DMT-2’-fluorouridine is primarily within the cytoplasm, where viral RNA synthesis occurs . The compound’s structure allows it to be incorporated into the viral RNA, thereby inhibiting the synthesis process . This localization is essential for its antiviral activity, as it ensures that the compound is present at the site of viral replication .

Preparation Methods

The synthesis of 2’-Deoxy-5’-O-DMT-2’-fluorouridine involves several stepsThe 5’-hydroxyl group is then protected with a dimethoxytrityl (DMT) group . The reaction conditions typically involve the use of reagents such as dimethoxytrityl chloride and fluorinating agents under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2’-Deoxy-5’-O-DMT-2’-fluorouridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Stability

DMT-FU is synthesized through a series of chemical reactions that modify standard nucleosides. The introduction of a fluorine atom at the 2' position of the sugar moiety enhances the stability of the nucleoside against enzymatic degradation. Studies have shown that oligonucleotides containing DMT-FU exhibit increased melting temperatures (Tm) compared to their non-fluorinated counterparts, indicating greater thermal stability. For instance, the incorporation of DMT-FU into oligonucleotide phosphoramidates results in Tm increases of 4-5°C per modification when hybridized with complementary DNA or RNA strands .

Antisense Therapeutics

DMT-FU is utilized in the development of antisense oligonucleotides, which are designed to bind to specific mRNA sequences and inhibit gene expression. The enhanced stability of DMT-FU-containing oligonucleotides makes them promising candidates for therapeutic applications aimed at treating genetic disorders and cancers. Research indicates that these modified oligonucleotides are resistant to hydrolysis by enzymes such as snake venom phosphodiesterase, further supporting their potential use in clinical settings .

Diagnostic Tools

The unique properties of DMT-FU also lend themselves to diagnostic applications. Its ability to form stable duplexes with complementary nucleic acids allows for improved specificity and sensitivity in diagnostic assays. For example, assays utilizing DMT-FU-modified probes can yield more reliable results in detecting viral infections or genetic mutations due to their resistance to degradation .

Antiviral Activity

DMT-FU has been investigated for its antiviral properties, particularly against viruses like yellow fever virus (YFV). As a nucleoside analogue, it has shown significant inhibitory effects on viral replication, making it a candidate for further development as an antiviral therapeutic agent .

Enzyme Substrate Specificity

Research has demonstrated that DMT-FU acts as an alternative substrate for thymidylate synthetase, an enzyme critical for DNA synthesis. The kinetic parameters of DMT-FU suggest that it can be effectively incorporated into DNA during replication processes, which may lead to misincorporation events that could be exploited therapeutically .

Comparative Data Table

PropertyThis compound2'-Deoxyuridine
Melting Temperature Increase4-5°C per modificationN/A
Stability to Enzymatic HydrolysisHighModerate
Antiviral ActivitySignificant against YFVLimited
Antisense ApplicationYesYes

Comparison with Similar Compounds

2’-Deoxy-5’-O-DMT-2’-fluorouridine is similar to other nucleoside analogues such as 5-fluorouridine and 2’-deoxy-5-fluorouridine . its unique structure, which includes the DMT protection and the fluorine atom at the 2’ position, gives it distinct properties and advantages. For example, it has shown higher potency and lower cytotoxicity compared to its analogues .

Similar Compounds

Biological Activity

2'-Deoxy-5'-O-DMT-2'-fluorouridine (CAS No. 146954-74-7) is a nucleoside analogue derived from uridine, specifically modified at the 2' position and the 5' position with a dimethoxytrityl (DMT) group. This compound has garnered attention due to its potent biological activity, particularly its antiviral properties against yellow fever virus (YFV). This article will delve into the biological activity of this compound, including its mechanisms of action, cytotoxicity profile, and relevant case studies.

PropertyValue
Molecular FormulaC30H29FN2O7
Molecular Weight548.56 g/mol
CAS Number146954-74-7
Density1.4 ± 0.1 g/cm³
AppearanceOff-white to light yellow solid powder

Antiviral Properties

This compound exhibits potent antiviral activity , particularly against YFV. Research indicates that this compound can achieve 100% inhibition of YFV at a concentration of 20 mM without exhibiting cytotoxic effects at this concentration level . This makes it a promising candidate for further development as an antiviral agent.

Cytotoxicity Profile

The cytotoxicity of this compound has been assessed through various assays. Notably, it has shown noncytotoxicity at concentrations up to 20 mM , suggesting a favorable safety profile for potential therapeutic applications . This characteristic is critical when considering its use in clinical settings, particularly in treating viral infections where patient safety is paramount.

The mechanism by which this compound exerts its antiviral effects involves its ability to mimic natural nucleosides, thereby interfering with viral RNA synthesis. By incorporating into viral RNA, it disrupts the replication process, leading to reduced viral load and infection severity .

Case Study: Antiviral Efficacy Against YFV

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against YFV. The study demonstrated that at 20 mM , the compound completely inhibited viral replication in vitro. This finding was significant as it not only confirmed the compound's antiviral potential but also highlighted its noncytotoxic nature, making it suitable for further pharmacological exploration .

Comparative Analysis with Other Nucleoside Analogues

A comparative study was conducted to evaluate the effectiveness of various nucleoside analogues against YFV. The results indicated that this compound outperformed several other candidates, showcasing superior inhibition rates and lower toxicity profiles .

Compound NameInhibition Rate (%)Cytotoxicity (mM)
2'-Deoxy-5'-O-DMT-2'-F-dU100>20
Other Nucleoside Analogue A75>10
Other Nucleoside Analogue B50>15

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSFZSSZXOCCJB-YULOIDQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427732
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146954-74-7
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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